

Downstream Targets of the LAG-2 Signaling Pathway: A Technical Guide

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This technical guide provides an in-depth exploration of the core downstream targets of the LAG-2 signaling pathway, primarily focusing on its well-characterized role in *Caenorhabditis elegans*. The document summarizes key quantitative data, details experimental methodologies from seminal studies, and provides visual representations of the signaling cascade and associated experimental workflows.

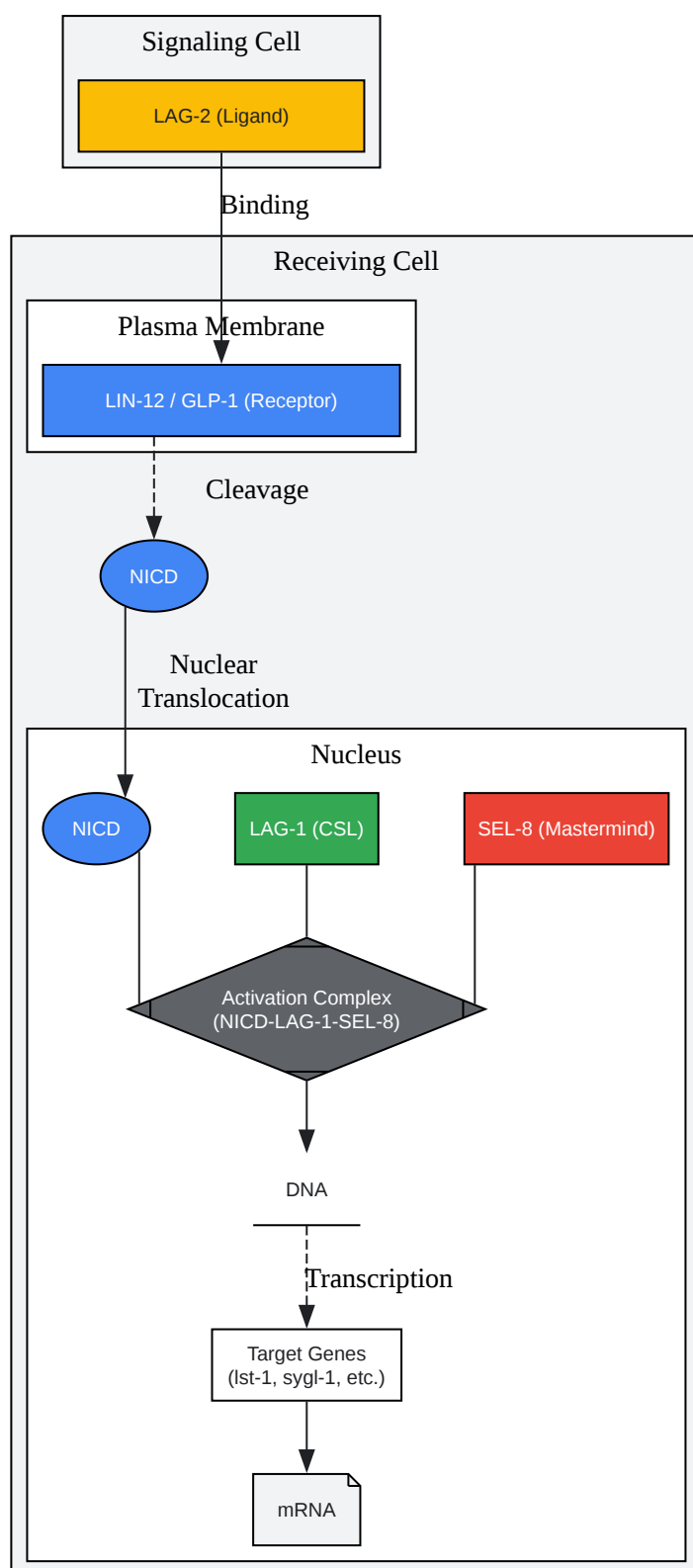
Executive Summary

The LAG-2 (LIN-12 and GLP-1 activity) signaling pathway is a cornerstone of intercellular communication that governs cell fate decisions in a variety of developmental contexts. As a ligand of the Delta/Serrate/LAG-2 (DSL) family, LAG-2 activates the highly conserved Notch signaling cascade. In *C. elegans*, LAG-2 binds to the LIN-12 and GLP-1 receptors, homologs of the *Drosophila* and vertebrate Notch receptor. This binding event initiates a proteolytic cleavage of the receptor, releasing its intracellular domain (NICD). The NICD then translocates to the nucleus, where it functions as a transcriptional co-activator. The central downstream effector of this pathway is the DNA-binding protein LAG-1, a member of the CSL [CBF1/Su(H)/LAG-1] family of transcription factors. The NICD forms a ternary complex with LAG-1 and the co-activator SEL-8 (the *C. elegans* Mastermind homolog), which then directly activates the transcription of specific target genes. This guide details the identity, function, and regulation of these crucial downstream targets.

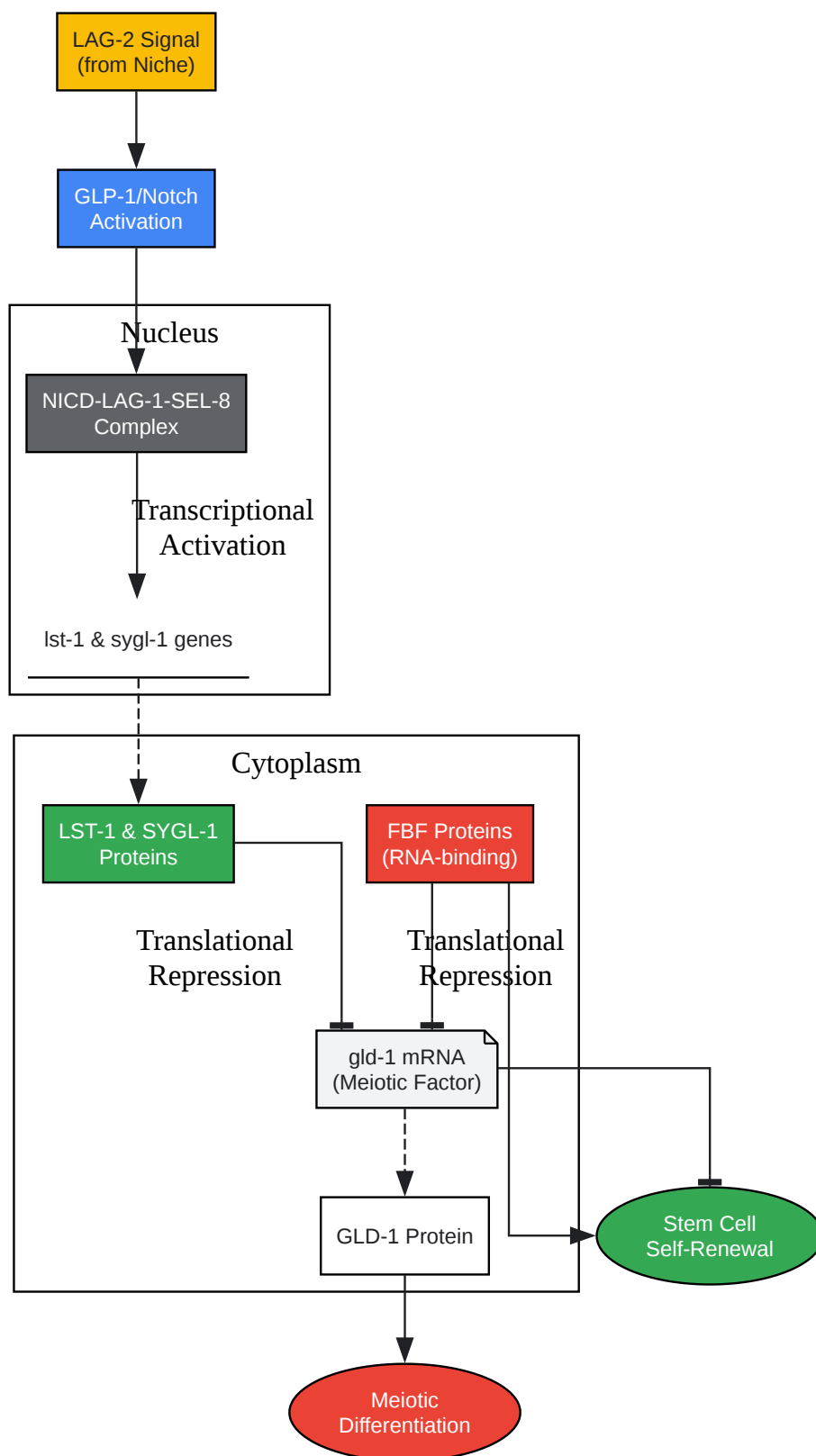
The Core Downstream Signaling Cascade

The canonical LAG-2 signaling pathway converges on the transcriptional regulation of target genes. The sequence of events following receptor activation is a well-established paradigm for Notch signaling across metazoans.

- **Ligand-Receptor Binding:** The transmembrane ligand LAG-2 on the signaling cell binds to the extracellular domain of the LIN-12 or GLP-1 receptor on the receiving cell.
- **Proteolytic Cleavage:** This interaction induces two successive proteolytic cleavages of the receptor, mediated by ADAM proteases and the γ -secretase complex.
- **NICD Release and Nuclear Translocation:** The second cleavage releases the LIN-12/GLP-1 intracellular domain (NICD) from the plasma membrane.
- **Formation of the Transcriptional Activation Complex:** In the nucleus, the NICD associates with the DNA-bound transcription factor LAG-1, displacing co-repressors. The co-activator SEL-8 is then recruited to form a stable transcriptional activation complex.
- **Target Gene Transcription:** This ternary complex binds to specific LAG-1/CSL binding sites (consensus sequence: GTGGGAA) in the regulatory regions of target genes, initiating their transcription.^{[1][2]}







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- To cite this document: BenchChem. [Downstream Targets of the LAG-2 Signaling Pathway: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193173#downstream-targets-of-the-lag-2-signaling-pathway]

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